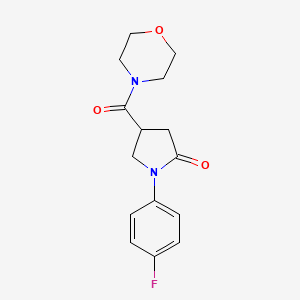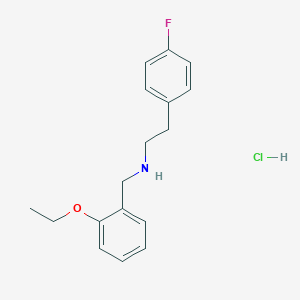![molecular formula C16H15ClF2N2OS B5337610 N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea](/img/structure/B5337610.png)
N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea, also known as CDU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CDU belongs to the class of urea-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. Furthermore, this compound has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce tumor size. Inflammation is characterized by the production of pro-inflammatory cytokines and chemokines, which this compound has been shown to inhibit. In addition, this compound has been shown to possess antifungal properties by inhibiting the growth of fungi such as Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for large-scale production. This compound has also been shown to possess a wide range of biological activities, making it a versatile compound for studying various diseases. However, there are some limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea. One potential area of research is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of this compound in combination with other therapeutic agents to enhance its efficacy. Furthermore, the use of this compound in clinical trials for the treatment of cancer, inflammation, and fungal infections should be explored. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea involves the reaction of 2-chloro-4,5-difluoroaniline with 2-(2-methylphenylthio)ethyl isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then converted into the final product through a dehydration reaction. The synthesis of this compound has been optimized to provide high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and fungal infections. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess antifungal properties by inhibiting the growth of fungi such as Candida albicans.
Propiedades
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-[2-(2-methylphenyl)sulfanylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c1-10-4-2-3-5-15(10)23-7-6-20-16(22)21-14-9-13(19)12(18)8-11(14)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBKNXJJJKMJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCNC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5337542.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5337565.png)
![2-cyclopropyl-N,4-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidine-5-carboxamide](/img/structure/B5337566.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5337573.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5337586.png)
![N-ethyl-N-(2-hydroxyethyl)-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5337592.png)
![2-cyano-N-(4-ethylphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5337599.png)
![2-benzyl-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5337603.png)
![3-({1-[N-(methylsulfonyl)-beta-alanyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5337606.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)thiourea](/img/structure/B5337617.png)
![2-chloro-5-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5337623.png)
